

Synthesis Protocol for (R)-N-Boc-3-aminobutyric acid

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Compound of Interest

Compound Name: (R)-N-Boc-3-aminobutyric acid

Cat. No.: B173669

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Introduction

(R)-N-Boc-3-aminobutyric acid is a chiral building block of significant interest in the pharmaceutical industry, particularly in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group is widely used for the temporary protection of the amino functionality due to its stability under various reaction conditions and its facile removal under acidic conditions. This document provides a detailed protocol for the synthesis of **(R)-N-Boc-3-aminobutyric acid**, targeting researchers, scientists, and drug development professionals. The protocol is based on the reaction of (R)-3-aminobutyric acid with di-tert-butyl dicarbonate ((Boc)₂O).

Reaction Scheme

The overall reaction for the Boc protection of (R)-3-aminobutyric acid is as follows:

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol for **(R)-N-Boc-3-aminobutyric acid**.

Parameter	Value	Reference
Starting Material	(R)-3-aminobutyric acid	[1]
Reagents	Di-tert-butyl dicarbonate, Sodium Carbonate	[1]
Solvent	Water	[1]
Reaction Temperature	25°C	[1]
Reaction Time	2-6 hours	[1]
Yield	93.5%	[1]
Purity (HPLC)	98%	[1]

Experimental Protocol

This protocol details the synthesis of **(R)-N-Boc-3-aminobutyric acid** from (R)-3-aminobutyric acid.

Materials:

- (R)-3-aminobutyric acid
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium carbonate (Na₂CO₃)
- Deionized water
- 2N Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Reaction flask
- Magnetic stirrer

- pH meter or pH paper
- Separatory funnel
- Rotary evaporator

Procedure:

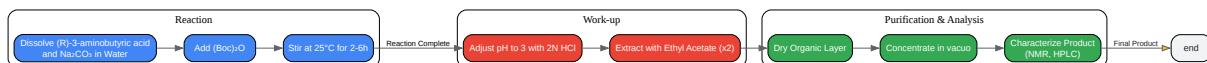
- Reaction Setup: In a suitable reaction flask, dissolve 103 g of (R)-3-aminobutyric acid and 105 g of sodium carbonate in 500 mL of water.[\[1\]](#)
- Addition of (Boc)₂O: To the stirred solution, add 218 g of di-tert-butyl dicarbonate.[\[1\]](#)
- Reaction: Allow the reaction mixture to stir at 25°C for 2-6 hours.[\[1\]](#) Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Work-up:
 - After the reaction is complete, carefully adjust the pH of the mixture to 3 with 2N hydrochloric acid.[\[1\]](#)
 - Extract the product from the aqueous layer twice with 500 mL of ethyl acetate.[\[1\]](#)
- Purification:
 - Combine the organic layers.
 - Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to yield the final product.[\[1\]](#)

Characterization:

The structure and purity of the synthesized **(R)-N-Boc-3-aminobutyric acid** should be confirmed by analytical techniques such as:

- ^1H NMR (400MHz, DMSO-d6): δ 12.111 (1H, s, COOH), 6.725-6.744 (1H, d, $J=7.6\text{Hz}$, NH), 3.745-3.815 (1H, m, CH), 2.180-2.422 (2H, m, CH_2), 1.368 (9H, s, 3CH_3), 1.037 (3H, d, $J=6.4\text{Hz}$, CH_3).[\[1\]](#)
- HPLC: To determine the chemical purity. A purity of 98% has been reported.[\[1\]](#)
- Chiral HPLC: To confirm the enantiomeric purity of the product. This is a critical step for applications in chiral drug synthesis.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **(R)-N-Boc-3-aminobutyric acid**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin and eyes.
- Handle hydrochloric acid with care as it is corrosive.
- Organic solvents are flammable. Keep away from ignition sources.

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References

- 1. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
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